molecular formula C8H11ClN2 B14841696 2-(2-Chloro-4-methylpyridin-3-YL)ethanamine

2-(2-Chloro-4-methylpyridin-3-YL)ethanamine

Cat. No.: B14841696
M. Wt: 170.64 g/mol
InChI Key: RLMAJFYHQBIVDJ-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-methylpyridin-3-yl)ethanamine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-methylpyridin-3-yl)ethanamine typically involves the reaction of 2-chloro-4-methylpyridine with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can improve the efficiency and scalability of the production process. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-methylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

2-(2-Chloro-4-methylpyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyridine: A precursor in the synthesis of 2-(2-Chloro-4-methylpyridin-3-yl)ethanamine.

    2-(2-Chloro-4-methylpyridin-3-yl)nicotinamide: Another derivative of 2-chloro-4-methylpyridine with different functional groups.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(2-chloro-4-methylpyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-6-3-5-11-8(9)7(6)2-4-10/h3,5H,2,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMAJFYHQBIVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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